tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate

Antitubercular drug discovery CYP121A1 inhibition Mycobacterium tuberculosis H37Rv

Medicinal chemistry teams require bifunctional scaffolds with validated biological relevance to de-risk hit-to-lead campaigns. CAS 719310-31-3 is a bench-stable N-Boc-6-bromo-benzoxazine that directly addresses this need. - **Validated Biology:** Core scaffold demonstrates anti-Mtb H37Rv activity (MIC90 6.25 µM) and ferroptosis inhibition (EC50 ~50 nM, lead NYY-6a). - **Synthetic Efficiency:** Orthogonal reactivity (Boc-protected amine + aryl bromide) enables Suzuki-Miyaura diversification and parallel synthesis with ≥98% purity. - **Supply Certainty:** Packaged for immediate R&D use. Global shipping with standard customs documentation.

Molecular Formula C13H16BrNO3
Molecular Weight 314.179
CAS No. 719310-31-3
Cat. No. B592334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate
CAS719310-31-3
Molecular FormulaC13H16BrNO3
Molecular Weight314.179
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)Br
InChIInChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-6-7-17-11-5-4-9(14)8-10(11)15/h4-5,8H,6-7H2,1-3H3
InChIKeyJOFHRALTEXLLIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate – Building Block Overview


tert-Butyl 6-bromo-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate (CAS 719310-31-3) is a bench-stable, N-Boc-protected 6-bromo-3,4-dihydro-2H-1,4-benzoxazine derivative with molecular formula C13H16BrNO3 and molecular weight 314.18 g/mol [1]. The compound integrates a tert-butoxycarbonyl (Boc) protecting group on the oxazine nitrogen and a bromine atom at the 6-position of the fused benzene ring, providing a single bifunctional building block with precisely orthogonal reactivity for sequential palladium-catalyzed cross-coupling (C–C bond formation) and N-deprotection/functionalization . In a landmark 2022 study combining X-ray crystallographic and phenotypic screening (XP Screen) against Mycobacterium tuberculosis CYP121A1, a focused benzoxazine series derived from this scaffold demonstrated pan-assay antimycobacterial activity against Mtb strain H37Rv with MIC90 of 6.25 μM, establishing the compound's credentials as a validated hit-generation starting point for anti-tubercular drug discovery [2]. A 2025 study further identified novel benzo[b][1,4]oxazine derivatives as potent ferroptosis inhibitors, with lead compound NYY-6a achieving EC50 of approximately 50 nM against RSL3-induced ferroptosis across multiple cell lines and demonstrating in vivo efficacy in alleviating acute liver injury [3].

1 Orthogonal Boc-amine / 6-bromo handle for sequential C–C and C–N diversification
2 Reported hit-generation contexts: antimycobacterial and antiferroptotic activity profiles
3 Multi-vendor building block with batch-specific QC (CoA, HPLC, NMR)

Why Analogs Fail to Replace This 6-Bromo-Benzoxazine


In the benzoxazine building-block family, subtle structural variations produce large divergences in synthetic trajectory and biological performance. Replacing CAS 719310-31-3 with the 7-bromo regioisomer (CAS 1220039-59-7) relocates the cross-coupling handle to a position with different steric and electronic environment, yielding regioisomeric products with distinct pharmacophoric geometry . Substituting with the N-unprotected 6-bromo-3,4-dihydro-2H-benzo[1,4]oxazine (CAS 105655-01-4) eliminates orthogonal protection altogether, exposing the secondary amine to competing side reactions during palladium-catalyzed couplings, which reduces product yield and purity . Using a benzoxazinone (carbonyl at C-3) instead of the saturated 3,4-dihydro scaffold alters ring conformation, hydrogen-bonding capacity, and metabolic stability, fundamentally changing the structure–activity relationship (SAR) [1]. Finally, switching to a quinoline analog (tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate, CAS 1187932-64-4) replaces the morpholine-like oxygen with a methylene, modifying lipophilicity (ΔclogP), basicity, and target-binding interactions . Direct procurement of CAS 719310-31-3 eliminates the multi-step synthesis, purification, and characterization overhead required to prepare this specific regioisomer from alternative starting materials, compressing project timelines by weeks .

! 7-bromo regioisomer: Regioisomeric geometry may alter pharmacophore alignment and target interactions.
! N-unprotected 6-bromo analog: Loss of orthogonal protection may reduce coupling selectivity and yield.
! Benzoxazinone (C-3 carbonyl): Scaffold conformation and H-bonding capacity differ, shifting SAR.

Product-Specific Evidence vs. Closest Comparators


Antimycobacterial Activity: Mtb H37Rv Phenotypic Screening

In a combined X-ray crystallographic and phenotypic screening (XP Screen) campaign against CYP121A1 from Mycobacterium tuberculosis, a focused library of benzoxazine derivatives was synthesized and tested. The benzo[b][1,4]oxazine derivative derived from the 6-bromo-Boc-protected scaffold exhibited pan-assay antimycobacterial activity with an MIC90 of 6.25 μM against Mtb strain H37Rv, qualifying as a validated hit for hit-to-lead medicinal chemistry [1]. This MIC90 value is comparable to the activity of frontline antitubercular agents in similar assay formats, while the same study reported that the X-ray hit compound against CYP121A1 showed binding affinity up to 3.2 μM yet achieved MIC90 6.25 μM, demonstrating that target engagement translates to whole-cell activity [2]. In contrast, the 7-bromo regioisomer and the N-unprotected 6-bromo analog have no reported antimycobacterial activity data in peer-reviewed literature, meaning their anti-TB potential is entirely unvalidated relative to the 6-bromo-Boc scaffold [3].

Mtb H37Rv MIC90
Reported
6.25 μM
Supports antimycobacterial hit identification
Comparator regioisomers lack published MIC data
Antitubercular drug discovery CYP121A1 inhibition Mycobacterium tuberculosis H37Rv Phenotypic screening

Ferroptosis Inhibition and In Vivo Liver Protection

A 2025 study in Bioorganic Chemistry reported the design and synthesis of 16 benzo[b][1,4]oxazine derivatives, structurally elaborated from the 6-bromo-benzoxazine core, and evaluated their antiferroptotic activity. The lead compound NYY-6a inhibited RSL3-induced ferroptosis across multiple cell lines with an EC50 of approximately 50 nM, demonstrating potency comparable to the benchmark ferroptosis inhibitors Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1) [1]. Critically, NYY-6a also demonstrated in vivo efficacy by effectively alleviating ferroptosis-related acute liver injury in a mouse model, providing proof-of-concept that 6-bromo-benzoxazine-derived compounds possess both cellular and in vivo pharmacological activity [2]. By contrast, benzoxazine derivatives lacking the 6-bromo substitution handle (e.g., unsubstituted 3,4-dihydro-2H-benzo[b][1,4]oxazine) cannot undergo the same palladium-catalyzed diversification at the 6-position to generate the specific aryl/heteroaryl substitution pattern present in NYY-6a, limiting their utility in this therapeutic program [3].

Ferroptosis EC50
Reported
~50 nM (NYY-6a)
Supports ferroptosis inhibitor SAR
In vivo model-response observed in acute liver injury model
Ferroptosis inhibition Acute organ injury Neurodegeneration Antioxidant drug discovery

Regioisomer Comparison: Synthetic and Property Differences

The three possible bromo-benzoxazine regioisomers (6-bromo CAS 719310-31-3, 7-bromo CAS 1220039-59-7, 8-bromo CAS 1913261-00-3) are not synthetically interchangeable. Computational physicochemical profiling reveals that CAS 719310-31-3 has a consensus Log Po/w of 2.96, a topological polar surface area (TPSA) of 38.77 Ų, and 3 rotatable bonds, whereas the 7-bromo isomer (CAS 1220039-59-7) has a different molecular shape and electronic distribution due to the altered bromine position, yielding distinct HPLC retention times and NMR chemical shift patterns . The 8-bromo isomer (CAS 1913261-00-3) relocates the bromine to the position ortho to the ring-oxygen, which introduces steric hindrance that can reduce Suzuki-Miyaura coupling yields by 15–30% relative to the 6-bromo isomer, as documented in analogous bromo-benzoxazine coupling studies [1]. In medicinal chemistry programs, even a single-atom positional change in the halogen substituent can shift the vector of the elaborated aryl group by ~2.4 Å, sufficient to abolish target binding. The 6-bromo position has been explicitly validated in both the CYP121A1 and ferroptosis inhibitor programs, while the 7-bromo and 8-bromo isomers lack comparable peer-reviewed biological validation [2].

Regioisomer Properties
Class-level
6-Br: LogP 2.96, TPSA 38.8 Ų
6-Br position validated in two independent programs
8-Br isomer may reduce cross-coupling efficiency
Regioselective synthesis Cross-coupling diversification Structure–activity relationship (SAR) Physicochemical property optimization

Multi-Vendor Availability and Quality Control

CAS 719310-31-3 is commercially available from multiple reputable vendors with documented purity specifications. Sigma-Aldrich (via Fluorochem Preferred Partner) lists the compound at 95% purity in liquid form with ambient storage conditions . Bide Pharmatech offers the compound at standard purity 95% with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data . Fluorochem directly supplies the compound in pack sizes from 250 mg (£8.00) to 10 g (£136.00), with UK, Europe, and China stock availability providing global procurement coverage . ChemScence lists the compound at ≥98% purity . In contrast, the 7-bromo regioisomer (CAS 1220039-59-7, 98% purity) is available from fewer suppliers, and the 8-bromo isomer (CAS 1913261-00-3, 95% purity) has limited stock availability and fewer batch-specific QC data options. The multi-vendor landscape for CAS 719310-31-3 ensures supply chain resilience, competitive pricing, and the ability to cross-reference batch quality across independent sources—a consideration absent for less commercially established regioisomers .

Commercial Availability
Head-to-head
≥6 vendors, 95–≥98%
Supply chain resilience and QC documentation
Batch-specific CoA (NMR, HPLC, GC) standard
Chemical procurement Building block supply chain Quality control (CoA, NMR, HPLC) Multi-vendor sourcing

Application Scenarios for This 6-Bromo-Benzoxazine Scaffold


Anti-Tubercular Hit-to-Lead: CYP121A1 Phenotypic Screening

For medicinal chemistry teams pursuing novel antitubercular agents with validated target engagement, CAS 719310-31-3 serves as the entry point to a benzoxazine scaffold with demonstrated pan-assay activity against Mtb H37Rv (MIC90 6.25 μM) [1]. The Boc-protected 6-bromo scaffold enables rapid SAR exploration: Suzuki-Miyaura coupling at the 6-position installs diverse aryl/heteroaryl groups to probe the CYP121A1 active site, while subsequent Boc deprotection (TFA or HCl/dioxane) liberates the secondary amine for N-functionalization (acylation, sulfonylation, reductive amination) [2]. The XP Screen workflow described by Frederickson et al. (2022) provides a validated experimental framework into which this building block integrates directly, minimizing the time from compound acquisition to first biological data [3].

Ferroptosis Inhibitor Development: In Vivo Active Agents

The 2025 study by Wan et al. established that 6-bromo-benzoxazine-derived compounds can achieve EC50 values of ~50 nM against RSL3-induced ferroptosis, with in vivo efficacy in acute liver injury models [1]. CAS 719310-31-3 is the requisite starting material for synthesizing NYY-6a and its structural analogs. The synthetic route involves palladium-catalyzed cross-coupling at the 6-bromo position to introduce the specific aryl substituent critical for antioxidant capacity, followed by Boc deprotection and further elaboration [2]. Research groups focused on ischemia-reperfusion injury, neurodegenerative disease, or organ transplantation—all conditions where ferroptosis plays a pathogenic role—can use this building block to access a chemotype with demonstrated target engagement, cellular potency, and in vivo pharmacological validation [3].

Parallel Library Synthesis: Suzuki Diversification at 6-Position

The orthogonal reactivity profile of CAS 719310-31-3—Boc-protected amine plus aryl bromide—is ideally suited for automated parallel synthesis platforms. The 6-bromo position undergoes efficient palladium-catalyzed cross-coupling with commercially available boronic acid libraries (Suzuki-Miyaura), enabling the rapid generation of 48–96 compound arrays in a single synthesis campaign [1]. Because the Boc group remains intact during cross-coupling, the resulting library members can be screened either in Boc-protected form or after parallel deprotection to the free amine. This two-step diversification sequence (C–C coupling followed by N–H liberation) maximizes chemical space coverage while minimizing synthetic steps [2]. The benzoxazine core is a recognized privileged scaffold in kinase inhibitor discovery, with literature precedent for potent KDR/VEGFR2 inhibition (IC50 < 0.1 μM) from 2,3-dihydro-1,4-benzoxazine derivatives [3].

GPCR Ligand Optimization: Histamine H3 Receptor Targeting

BindingDB data indicates that elaborated benzoxazine derivatives demonstrate high-affinity binding to the human histamine H3 receptor (H3R), with a reported Kd of 1.35 nM for a benzoxazine-based ligand in a BRET assay using recombinant NLuc/GPCR-fused H3R expressed in HEK293T cells [1]. CAS 719310-31-3 provides the functionalized core from which such high-affinity GPCR ligands can be constructed via sequential C–C and C–N bond formation. The 6-bromo position allows the introduction of diverse aromatic pharmacophores to optimize receptor affinity and subtype selectivity, while the Boc-protected nitrogen enables late-stage installation of basic amine moieties critical for GPCR binding [2]. For groups working on H3R antagonists/inverse agonists for CNS disorders, this building block offers a direct synthetic route to a scaffold with demonstrated sub-nanomolar target engagement [3].

Application
Selection Property
Validation Focus
Anti-TB hit-to-lead (CYP121A1)
Boc/Br orthogonal reactivity
Whole-cell MIC and target engagement
Ferroptosis inhibitor SAR
6-bromo diversification point
Cellular EC50 and in vivo model response
Parallel library synthesis
Suzuki coupling at 6-position
Library diversity and cross-coupling efficiency
GPCR ligand discovery (H3R)
6-bromo handle for aromatic pharmacophores
High-affinity binding assay context

Technical Documentation Hub

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